(R)-2-Benzoylamino-4-(methylthio)butanoic acid
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Overview
Description
“®-2-Benzoylamino-4-(methylthio)butanoic acid” is an organic compound that is structurally related to the amino acid methionine . It is a white solid and in terms of functional groups, the molecule is an α-hydroxy carboxylic acid and a thioether . It is used as a poultry nutritional supplement and to treat renal failure disease .
Synthesis Analysis
The compound can be synthesized from L-methionine . The chemical structure differences between HMTBA and DL-Met lead to differences in how and where the two materials are absorbed, enzymatically converted to L-Met and used by the animal .
Molecular Structure Analysis
The molecular structure of “®-2-Benzoylamino-4-(methylthio)butanoic acid” is CH3SCH2CH2CH(OH)CO2H . It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be converted to Met in the body and is used as a Met source in dairy production . It is also involved in transsulfuration and methylation reactions .
Physical And Chemical Properties Analysis
“®-2-Benzoylamino-4-(methylthio)butanoic acid” is a white solid . It is an α-hydroxy carboxylic acid and a thioether .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-benzamido-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364462 |
Source
|
Record name | AC1LTXZ3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17966-61-9 |
Source
|
Record name | AC1LTXZ3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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